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Compound of Interest

Compound Name: Lignocaine N-oxide

Cat. No.: B1675381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Lignocaine,

with a specific focus on the formation of its N-oxide metabolite across various species.

Understanding these inter-species differences is crucial for the accurate extrapolation of

preclinical data to human clinical outcomes in drug development. This document summarizes

key quantitative data, details experimental methodologies, and visualizes the metabolic

processes involved.

Executive Summary
Lignocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive

metabolism primarily in the liver. The main metabolic routes include N-dealkylation, aromatic

hydroxylation, and to a lesser extent, N-oxidation. While N-dealkylation to

monoethylglycinexylidide (MEGX) is often the predominant pathway, the formation of

Lignocaine N-oxide, catalyzed primarily by flavin-containing monooxygenases (FMOs),

presents notable inter-species variability. This guide highlights the known differences in

Lignocaine N-oxide metabolism between common preclinical animal models and humans,

providing a framework for researchers to select appropriate animal models and interpret

metabolic data.
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The N-oxidation of lignocaine is a recognized metabolic pathway in several mammalian

species. However, its quantitative contribution to the overall metabolism of lignocaine varies

significantly. The following table summarizes the available data on Lignocaine N-oxide
formation in different species and in vitro systems. Direct comparative quantitative data

remains limited in the literature.
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Species/System
Lignocaine N-oxide
Formation
Detected

Primary Metabolic
Pathway(s)

Key Findings &
Citations

Human Yes (in vivo)

N-de-ethylation (to

MEGX) >> Aromatic

Hydroxylation

While detected, N-

oxidation is generally

considered a minor

pathway compared to

N-de-ethylation

catalyzed by CYP3A4.

[1][2] The metabolic

pattern in human liver

microsomes shows a

marked preference for

de-ethylation over

hydroxylation.[1]

Rat
Yes (in vitro, liver

microsomes)

Aromatic

Hydroxylation and N-

de-ethylation

Lignocaine can be

metabolized to its N-

oxide in rat liver

microsomes.[3] The

overall metabolic

profile in rats differs

from humans, with

aromatic hydroxylation

being more significant

at lower lignocaine

concentrations.[1]

Cattle
Yes (in vitro, liver S9

fractions)

N-de-ethylation and

formation of 2,6-

dimethylaniline (DMA)

In vitro studies with

bovine liver S9

fractions have

demonstrated the

conversion of

lignocaine to

lignocaine-N-oxide.

Guinea Pig Not explicitly reported

in searches

N-de-ethylation The metabolic pattern

in female guinea pig
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microsomes is

reported to be similar

to humans, with a high

rate of de-ethylation.

Dog

Not explicitly reported

in searches for N-

oxide

Formation of 4-

hydroxy-2,6-

dimethylaniline and

glycinexylidide

A study on urinary

metabolites in dogs

did not report

lignocaine N-oxide,

suggesting it may be a

minor metabolite in

this species.

Rhesus Monkey

Not explicitly reported

in searches for N-

oxide

Various hydroxylated

and de-ethylated

metabolites

A study on urinary

metabolites in Rhesus

monkeys did not

report lignocaine N-

oxide.

Metabolic Pathways of Lignocaine
The metabolism of lignocaine is complex, involving multiple enzymatic pathways. The two

primary routes are N-dealkylation, predominantly carried out by cytochrome P450 (CYP)

enzymes, and N-oxidation, mainly catalyzed by flavin-containing monooxygenases (FMOs).

Lignocaine

Monoethylglycinexylidide (MEGX)
N-de-ethylation (CYP450s, e.g., CYP3A4)

Lignocaine N-oxide

N-oxidation (FMOs)

Hydroxylated Metabolites
Aromatic Hydroxylation (CYP450s)

Glycinexylidide (GX)N-de-ethylation (CYP450s)

2,6-Dimethylaniline
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Caption: Major metabolic pathways of Lignocaine.

Experimental Protocols
In Vitro Lignocaine Metabolism in Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of lignocaine,

including the formation of Lignocaine N-oxide, using liver microsomes from different species.

1. Materials and Reagents:

Liver microsomes (from human, rat, dog, monkey, etc.)

Lignocaine hydrochloride

Lignocaine N-oxide analytical standard

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

Phosphate buffer (e.g., 0.1 M, pH 7.4)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid

Internal standard (e.g., a structurally related compound not present in the incubation mixture)

96-well plates or microcentrifuge tubes

Incubator/shaking water bath (37°C)

Centrifuge

2. Incubation Procedure:

Prepare a stock solution of lignocaine in a suitable solvent (e.g., water or methanol).
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In a 96-well plate or microcentrifuge tubes, add the following in order:

Phosphate buffer (to make up the final volume)

Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

Lignocaine solution (at various concentrations to determine kinetics, e.g., 1-500 µM)

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the

internal standard.

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to precipitate the proteins.

Transfer the supernatant to a clean plate or vials for analysis.

3. Analytical Method (LC-MS/MS):

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (MS/MS).

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Detection: Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify

lignocaine and its metabolites, including Lignocaine N-oxide. The specific precursor-to-

product ion transitions for each analyte need to be optimized.

Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro drug metabolism study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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